diABZI STING agonist-1 trihydrochloride

STING Innate Immunity Interferon Response

This dimeric amidobenzimidazole (diABZI) STING agonist is a non-nucleotide tool compound with distinct pharmacological advantages over cyclic dinucleotides (CDNs) like cGAMP and ADU-S100. It features superior water solubility and an extended plasma half-life (t1/2: 1.4-2.1 h vs. ~24 min for ADU-S100), enabling reliable systemic (IV/SC) dosing in syngeneic tumor models without complex formulations. With a defined EC50 of 130 nM and demonstrated kinase selectivity, it is ideal for in vivo immuno-oncology studies and precise investigation of STING conformational biology.

Molecular Formula C42H54Cl3N13O7
Molecular Weight 959.3 g/mol
Cat. No. B1384675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamediABZI STING agonist-1 trihydrochloride
Molecular FormulaC42H54Cl3N13O7
Molecular Weight959.3 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl
InChIInChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;;
InChIKeyCKESNWHACHILIV-BILRHTGOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

diABZI STING agonist-1 trihydrochloride: A Non-Nucleotide STING Agonist with Validated Systemic Activity


diABZI STING agonist-1 trihydrochloride (CAS 2138299-34-8) is a synthetic dimeric amidobenzimidazole (diABZI) that functions as a non-nucleotide agonist of the stimulator of interferon genes (STING) pathway [1]. Unlike cyclic dinucleotide (CDN)-based STING agonists, diABZI activates STING while maintaining its open conformation, a distinct binding mode that correlates with a differentiated physicochemical and pharmacokinetic profile [2]. The compound is covered by GlaxoSmithKline patent WO2017175147A1 and has demonstrated systemic exposure following intravenous administration in preclinical models [3][4].

Why diABZI STING agonist-1 trihydrochloride Cannot Be Replaced by Other STING Agonists Without Experimental Revalidation


STING agonists represent a functionally diverse class with substantial divergence in molecular scaffold, binding conformation, pharmacokinetics, and species-specific potency. diABZI STING agonist-1 trihydrochloride, as a non-CDN dimeric amidobenzimidazole, exhibits fundamentally different activation mechanics (open vs. closed STING conformation) relative to CDN analogs such as ADU-S100 or cGAMP [1]. This translates into quantitative differences in systemic exposure parameters, selectivity profiles across >350 kinases, and cross-species EC50 values that directly impact preclinical study design and translational interpretation [2]. Simple substitution with another STING agonist—even one bearing the 'diABZI' name—without revalidating potency, selectivity, and in vivo exposure risks introducing uncontrolled variables that may alter experimental outcomes or invalidate dose-response extrapolations.

Quantitative Comparator Evidence for diABZI STING agonist-1 trihydrochloride


Potency Advantage of diABZI STING agonist-1 trihydrochloride over Endogenous STING Ligand cGAMP in Human PBMCs

In human peripheral blood mononuclear cells (PBMCs), diABZI STING agonist-1 trihydrochloride demonstrates >400-fold greater potency than the endogenous STING ligand cyclic GMP-AMP (cGAMP) for induction of STING pathway activation . This potency differential is critical for experimental applications requiring robust STING activation at lower compound concentrations, reducing potential off-target effects associated with high-dose CDN treatment.

STING Innate Immunity Interferon Response

Broad Kinase Selectivity Profile of diABZI STING agonist-1 trihydrochloride: >350 Kinases Screened

At a concentration of 1 μM, diABZI STING agonist-1 trihydrochloride was evaluated against a panel of >350 kinases and demonstrated high selectivity with minimal off-target kinase inhibition . This selectivity profile is essential for chemical probe qualification and ensures that observed biological effects can be attributed to STING agonism rather than confounding kinase inhibitory activity, a consideration not uniformly established for all in-class compounds.

Kinase Selectivity Off-Target Profiling Chemical Probe Validation

Systemic Pharmacokinetic Exposure and Half-Life of diABZI STING agonist-1 trihydrochloride Following Intravenous Administration

Following a single intravenous dose of 3 mg/kg in BALB/c mice, diABZI STING agonist-1 trihydrochloride achieved systemic exposure with a terminal half-life (t1/2) of 1.4 hours, and plasma concentrations exceeded the half-maximal effective concentration (EC50) for mouse STING (~200 ng/mL) . This quantifiable PK profile establishes the exposure parameters required for achieving pharmacologically active concentrations in vivo and informs dosing interval selection.

Pharmacokinetics In Vivo Dosing STING Agonist

Quantified In Vivo Antitumor Efficacy of Intravenous diABZI STING agonist-1 trihydrochloride in Syngeneic Colorectal Tumor Model

In a syngeneic CT-26 colorectal tumor model, intravenous administration of diABZI STING agonist-1 trihydrochloride at 1.5 mg/kg on days 1, 4, and 8 resulted in significant tumor growth inhibition (P < 0.001) and significantly improved survival (P < 0.001), with 8 out of 10 mice remaining tumor-free at study termination on day 43 [1]. This represents a quantifiable efficacy benchmark in a widely used immunotherapy-responsive tumor model.

Cancer Immunotherapy In Vivo Efficacy STING Agonist

Cross-Species STING Potency: Differential EC50 Values for Human vs. Mouse STING

diABZI STING agonist-1 trihydrochloride exhibits species-dependent potency differences: EC50 = 130 nM for human STING and EC50 = 186 nM for mouse STING as measured in cellular activation assays . The approximately 1.4-fold lower potency for mouse STING relative to human STING is a critical parameter for translational dose extrapolation and must be accounted for when designing preclinical studies intended to inform human dosing strategies. In contrast, CDN-based agonists such as cGAMP do not consistently demonstrate this defined cross-species potency ratio.

Species Selectivity Translational Pharmacology STING

Antiviral Activity of diABZI STING agonist-1 Against Multiple Influenza Strains and Respiratory Viruses

In mouse bone marrow-derived macrophages and PMA-differentiated THP-1 cells, diABZI demonstrated substantial antiviral activity against multiple influenza virus strains, including A/H1N1, A/H3N2, B/Yamagata, and B/Victoria [1]. In addition, the diABZI analog diABZI-4 showed protective activity in human airway epithelial cells against a broad panel of respiratory viruses including influenza A virus, SARS-CoV-2, human rhinovirus, and human parainfluenza virus [2]. However, intranasal administration of diABZI-4 in mice provided early but not sustained inhibition of viral replication, highlighting a translation gap between in vitro and in vivo antiviral efficacy [2].

Antiviral Influenza Broad-Spectrum Activity

Optimal Research and Preclinical Applications for diABZI STING agonist-1 trihydrochloride Based on Quantified Evidence


Systemic STING Activation in Syngeneic Murine Tumor Models Requiring Intravenous Dosing

Based on the established pharmacokinetic profile (t1/2 = 1.4 h, Cmax > mouse STING EC50 at 3 mg/kg i.v.) and demonstrated antitumor efficacy in the CT-26 colorectal cancer model (80% tumor-free rate at day 43 with intermittent 1.5 mg/kg i.v. dosing), this compound is optimally suited for cancer immunotherapy studies that require systemic STING agonist delivery via intravenous administration [1]. The validated PK/efficacy relationship enables researchers to select evidence-based dosing regimens without requiring de novo PK characterization.

STING-Dependent Innate Immune Activation in Human Primary Cell Assays Requiring High Potency and Validated Selectivity

For ex vivo human immune cell studies, including PBMC activation assays or human monocyte/macrophage stimulation, the compound's EC50 of 130 nM in human PBMCs and >400-fold potency advantage over cGAMP allow robust STING pathway activation at lower concentrations, minimizing solvent or compound-related artifacts . The documented selectivity across >350 kinases at 1 μM further supports its utility as a qualified chemical probe for dissecting STING-dependent signaling without confounding kinase inhibition .

Translational Studies Requiring Species-Specific Potency Adjustments Between Mouse and Human STING

Studies designed to bridge mouse and human STING pharmacology can leverage the defined cross-species potency differential (human EC50 = 130 nM; mouse EC50 = 186 nM; 1.43-fold difference) to calculate species-appropriate dosing and interpret translational efficacy outcomes . This quantitative species-selectivity profile provides a documented basis for allometric scaling and cross-species exposure-response modeling, reducing translational uncertainty in preclinical development programs.

Investigation of STING-Mediated Broad-Spectrum Antiviral Responses in Respiratory Infection Models

Research focused on STING-dependent innate antiviral immunity can utilize this compound to stimulate protective responses against a broad range of respiratory viruses, including influenza A (H1N1, H3N2), influenza B (Yamagata, Victoria), SARS-CoV-2, human rhinovirus, and human parainfluenza virus [2]. The compound has demonstrated antiviral activity in physiologically relevant human primary airway epithelial tissues grown at the air-liquid interface [3]. However, users should note that intranasal administration in mice provided only early, non-sustained viral inhibition, underscoring the importance of careful experimental design when translating in vitro antiviral findings to in vivo models [3].

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